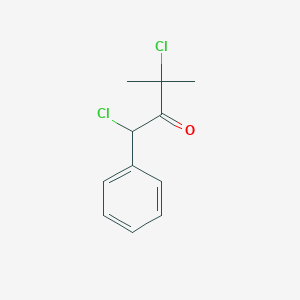
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- is an organic compound with the molecular formula C11H12Cl2O It is a derivative of butanone, featuring additional chlorine and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- typically involves the chlorination of 3-methyl-1-phenyl-2-butanone. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity 2-Butanone, 1,3-dichloro-3-methyl-1-phenyl-.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, often involves this compound.
Industry: It serves as a precursor in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of chlorine and phenyl groups, which can participate in various chemical reactions. These interactions can affect enzyme activity, cellular processes, and metabolic pathways, making the compound valuable for research in biochemistry and pharmacology.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone, 3,3-dimethyl-:
2-Butanone, 1,1-dichloro-3,3-dimethyl-: This compound features dichloro and dimethyl groups but does not have the phenyl group.
2-Butanone, 3-methyl-:
Uniqueness
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- is unique due to the combination of chlorine and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where these properties are advantageous.
Propriétés
Numéro CAS |
61434-24-0 |
|---|---|
Formule moléculaire |
C11H12Cl2O |
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
1,3-dichloro-3-methyl-1-phenylbutan-2-one |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,13)10(14)9(12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clé InChI |
ZHLUKVNRRNASDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C(C1=CC=CC=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


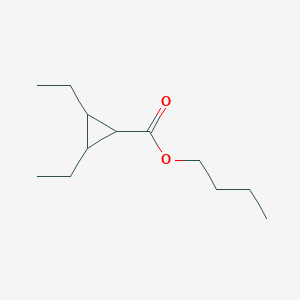
![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
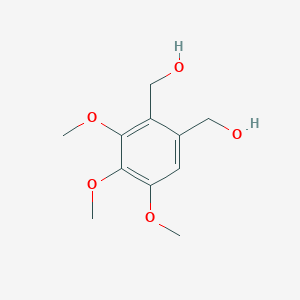
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
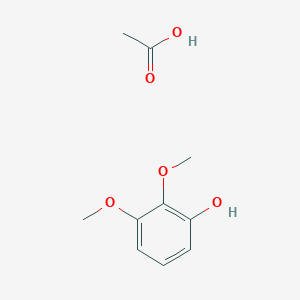
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)




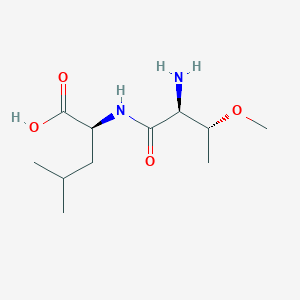


![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
